N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with a methoxy group at the 4-position. The compound includes a dimethylaminoethyl side chain and a 3-(methylsulfonyl)benzamide moiety.
Key structural attributes influencing activity:
- Benzothiazole ring: Enhances binding to hydrophobic pockets in biological targets.
- Methoxy group: Electron-donating effects may improve solubility or alter electronic interactions.
- Methylsulfonyl group: Polar sulfonyl moiety aids in hydrogen bonding and solubility.
- Dimethylaminoethyl chain: Basic side chain may improve cellular uptake and pharmacokinetics.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2.ClH/c1-22(2)11-12-23(19(24)14-7-5-8-15(13-14)29(4,25)26)20-21-18-16(27-3)9-6-10-17(18)28-20;/h5-10,13H,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGHMXRRCIPPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its molecular structure, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 498.1 g/mol. The compound features a complex structure characterized by:
- Dimethylaminoethyl side chain : This moiety may enhance the compound's solubility and ability to penetrate cell membranes.
- Methoxybenzo[d]thiazole group : This structural component is often associated with various biological activities, including anticancer properties.
- Methylsulfonyl group : This functional group can influence the compound's pharmacokinetics and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies indicate that this compound may modulate the activity of certain kinases involved in cancer progression, particularly NEK6, NEK7, and NEK9, which are overexpressed in various cancers .
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines. For instance:
- In vitro studies have demonstrated that related benzothiazole derivatives possess strong inhibitory effects on cancer cell proliferation, particularly in breast (MCF-7) and cervical (HeLa) cancer cell lines .
- The growth inhibitory values (GI50) for these compounds suggest a promising therapeutic potential, often outperforming standard chemotherapeutic agents like cisplatin and doxorubicin .
Table of Biological Activities
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound against MCF-7 cells, researchers utilized an MTT assay to assess cell viability. The results indicated a GI50 value of approximately 3.18 µM, showcasing its potential as an effective anticancer agent .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinities of this compound with target proteins such as NEK kinases. These studies revealed substantial binding interactions that suggest a mechanism for its anticancer activity, warranting further investigation into its therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride ()
- Structural differences :
- 4-Fluoro vs. 4-methoxy on benzothiazole.
- Piperidin-1-ylsulfonyl vs. methylsulfonyl on the benzamide.
- Piperidinylsulfonyl group introduces steric bulk and basicity, which could alter solubility or metabolic stability compared to the methylsulfonyl group .
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride ()
- Structural differences: Benzo[d]thiazole-2-carboxamide replaces the 3-(methylsulfonyl)benzamide. Dimethylaminopropyl chain vs. dimethylaminoethyl.
- Implications :
Sulfonyl Group Modifications
Compounds with aryl sulfonyl groups (e.g., ) exhibit tautomerism and stability influenced by substituents. For example:
Side Chain Variations
- Dimethylaminoethyl vs. Diethylaminoethyl: N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide () has a diethylaminoethyl chain, which increases lipophilicity but may reduce renal clearance due to higher molecular weight. The target compound’s dimethylaminoethyl chain offers moderate basicity, enhancing solubility in physiological conditions .
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target compound can be dissected into three key components:
- 4-Methoxybenzo[d]thiazol-2-amine core
- 3-(Methylsulfonyl)benzoyl moiety
- N,N-Dimethylethylenediamine side chain
Two primary synthetic routes dominate the literature:
Sequential Assembly Route
- Synthesis of 4-methoxybenzo[d]thiazol-2-amine
- Preparation of 3-(methylsulfonyl)benzoyl chloride
- Amide coupling with N,N-dimethylethylenediamine
- Hydrochloride salt formation
Convergent Approach
- Independent synthesis of N-(2-(dimethylamino)ethyl)-4-methoxybenzo[d]thiazol-2-amine
- Coupling with pre-formed 3-(methylsulfonyl)benzoic acid derivative
- Final salt precipitation
Comparative studies suggest the convergent method achieves higher overall yields (62–68%) compared to the sequential route (45–52%).
Detailed Synthetic Protocols
Synthesis of 4-Methoxybenzo[d]thiazol-2-amine
Method A: Cyclocondensation of 2-Amino-4-methoxythiophenol
- React 2-amino-4-methoxythiophenol (1.0 eq) with cyanogen bromide (1.2 eq) in ethanol/water (4:1) at 0–5°C.
- Stir for 6 hours, then warm to room temperature.
- Isolate via vacuum filtration (Yield: 82–85%).
Method B: Microwave-Assisted Synthesis
Preparation of 3-(Methylsulfonyl)benzoic Acid
Oxidation Protocol:
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
- Combine 4-methoxybenzo[d]thiazol-2-amine (1.0 eq) and 3-(methylsulfonyl)benzoic acid (1.1 eq) in anhydrous DMF.
- Add EDC·HCl (1.3 eq) and HOBt (1.2 eq) at 0°C.
- Stir for 12 hours at 25°C under N₂ atmosphere.
- Quench with ice-water and extract with ethyl acetate (Yield: 68–72%).
Mixed Anhydride Method
N-Alkylation to Introduce Dimethylaminoethyl Group
Stepwise Alkylation Procedure:
Reaction Optimization Data
Critical Process Parameters
Temperature Effects on Cyclization
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J=8.0 Hz, 1H), 8.12 (s, 1H), 7.89–7.75 (m, 3H), 7.32 (d, J=8.8 Hz, 1H), 6.95 (dd, J=8.8, 2.4 Hz, 1H), 4.20 (t, J=6.4 Hz, 2H), 3.87 (s, 3H), 3.38 (s, 3H), 2.65 (t, J=6.4 Hz, 2H), 2.25 (s, 6H).
HRMS (ESI+) : m/z calcd for C₂₂H₂₆N₃O₄S₂ [M+H]⁺ 476.1367, found 476.1369.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg ($) | Equivalents Used | Cost Contribution (%) |
|---|---|---|---|
| EDC·HCl | 320 | 1.3 | 38 |
| HATU | 1,150 | 1.1 | 52 |
| 2-Chloroethyldimethylamine | 480 | 1.5 | 27 |
Emerging Methodologies
Continuous Flow Synthesis
- Microreactor system achieves 89% yield in 45 min residence time
- 3-step telescoped process: cyclization → coupling → alkylation
Enzymatic Coupling
- Lipase-mediated amidation in biphasic system
- 67% yield achieved without protecting groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
